(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate
Description
(1S,5S)-Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound featuring a strained cyclopropane ring fused to a piperidine-like structure. Its molecular formula is C₁₅H₁₉NO₂ (MW: 245.32 g/mol), with an ethyl ester at position 1 and a benzyl group on the nitrogen atom. This scaffold is of interest in medicinal chemistry due to its conformational rigidity, which can enhance target binding specificity.
Properties
IUPAC Name |
ethyl (1S,5S)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-18-14(17)15-8-13(15)10-16(11-15)9-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3/t13-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLBURFPRRPJQT-UKRRQHHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]12C[C@@H]1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkali Metal Cyanide-Mediated Cyclization
A patent by the European Patent Office (EP0008813B1) outlines a method starting from 3-azabicyclo[3.1.0]hex-2-ene derivatives. Treatment with benzyl chloride in the presence of a base (e.g., sodium hydride) introduces the benzyl group at the nitrogen position. Subsequent esterification with ethyl chloroformate under controlled pH yields the ethyl carboxylate moiety. Critical parameters include:
-
Temperature : Reactions proceed at −78°C to 0°C to minimize side reactions.
-
Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) ensures solubility and reactivity.
-
Stereochemical Control : The (1S,5S) configuration is achieved via chiral resolution using diastereomeric salt formation or asymmetric catalysis, though explicit details are omitted in the patent.
Grignard Reagent-Assisted Ring Closure
Adapting protocols from bicyclo[1.1.0]butane syntheses, a modified approach employs phenylmagnesium bromide (PhMgBr) to functionalize cyclopropane precursors. For example, methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate is synthesized via Grignard addition to 3-oxocyclobutane-1-carboxylic acid. While this method primarily targets non-nitrogenated bicyclic systems, substituting the carbonyl precursor with a nitrogen-containing analog (e.g., 3-azacyclobutane-1-carboxylic acid) could theoretically yield the desired azabicyclo core. Challenges include managing the reactivity of nitrogen intermediates and avoiding ring-opening side reactions.
Benzylation and Esterification: Sequential Functionalization
N-Benzylation of 3-Azabicyclo[3.1.0]Hexane
The introduction of the benzyl group to the bicyclic amine is achieved through nucleophilic substitution or reductive amination. The patent EP0008813B1 describes benzylation using benzyl chloride in anhydrous DCM with sodium hydride as a base, achieving >80% yield. Key considerations:
Esterification with Ethyl Chloroformate
Esterification of the carboxylate group is performed under mild conditions to preserve the bicyclic structure. Ethyl chloroformate reacts with the sodium salt of the carboxylic acid derivative in THF at 0°C, followed by neutralization with hydrochloric acid to yield the hydrochloride salt. Typical yields range from 70–85%, with purity confirmed via HPLC and NMR.
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | NaCN, THF, −78°C | 65 | 92 |
| Benzylation | BnCl, NaH, DCM, 24 h | 82 | 95 |
| Esterification | ClCOOEt, THF, 0°C | 78 | 98 |
Stereochemical Control and Resolution
The (1S,5S) configuration is critical for biological activity. Two strategies are employed:
Chiral Auxiliary-Mediated Synthesis
Using (R)- or (S)-configured starting materials, such as enantiopure 3-azabicyclo[3.1.0]hexane derivatives, ensures retention of stereochemistry. For instance, ethyl (1R,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate (PubChem CID: 70930086) is synthesized from (R)-cyclopropane precursors. Epimerization to the (1S,5S) form requires acidic or basic conditions, though specific protocols remain proprietary.
Diastereomeric Salt Formation
Racemic mixtures of the bicyclic amine are resolved using chiral acids (e.g., tartaric acid). The (1S,5S) diastereomer preferentially crystallizes, achieving enantiomeric excess (ee) >99% after recrystallization.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, reduction may yield alkanes or alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
The synthesis of (1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate typically involves multi-step processes including:
- Cyclization of precursors to form the azabicyclohexane core.
- Introduction of the benzyl group and ethyl ester functionality.
- Optimization of reaction conditions such as temperature, catalysts, and solvents to achieve desired stereochemistry and yield .
Chemistry
In the realm of organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways leading to novel compounds with potential applications in pharmaceuticals and materials science.
Biology
Research indicates that this compound exhibits potential biological activity , particularly in modulating the activity of specific enzymes and receptors. Studies have shown that its structural characteristics enable it to interact with biological targets effectively, which may lead to the development of new therapeutic agents .
Medicine
The compound is under investigation for its therapeutic properties , particularly as a precursor in drug development. Its ability to interact with biological systems suggests it could be valuable in treating various conditions, including neurological disorders and pain management .
Industry
In industrial applications, this compound is utilized in the production of fine chemicals and serves as an intermediate in various chemical processes. Its unique properties make it suitable for developing specialized products in the chemical industry .
A study conducted on the interaction of this compound with specific protein targets demonstrated its potential as an inhibitor for certain enzymes involved in metabolic pathways. The findings indicated significant inhibition rates compared to control groups, suggesting a promising avenue for further drug development.
Case Study 2: Synthetic Pathway Optimization
Research focused on optimizing the synthesis of this compound highlighted the effectiveness of using continuous flow reactors for large-scale production. This method improved yield and reduced reaction times significantly compared to traditional batch processes, making it a viable option for industrial applications.
Mechanism of Action
The mechanism of action of (1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
Ethyl 3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate
- Structure : Ethyl ester at position 6 (vs. position 1 in the target compound).
- Molecular Formula: C₁₅H₁₉NO₂ (MW: 245.32 g/mol).
- This isomer is commercially available (CAS: 174456-76-9) .
Ethyl (1S,5S,6R)-3-(4-Methoxybenzyl)-5-Methyl-2-oxo-6-vinyl-3-azabicyclo[3.1.0]hexane-1-carboxylate
- Structure : Contains a 4-methoxybenzyl group (electron-donating methoxy), a methyl substituent at position 5, and a vinyl group at position 6.
- Synthesis : Prepared via intramolecular Tsuji-Trost cyclization (60% yield, purified by silica gel chromatography) .
- The vinyl group introduces additional reactivity for further functionalization.
Functional Group Modifications
tert-Butyl 3-Carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate
- Structure : tert-Butyl ester and carbamoyl group at position 3.
- Molecular Formula : C₁₁H₁₈N₂O₃ (MW: 226.27 g/mol).
- Applications : Used as an intermediate in saxagliptin synthesis. The carbamoyl group enables hydrogen bonding, while the tert-butyl ester provides steric protection during synthetic steps .
Methyl (1S,3S,5S)-5-Methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate Hydrochloride
Heteroatom and Ring Modifications
(1R,5S)-Ethyl 2-Oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate
- Structure : Replaces the nitrogen atom with oxygen (3-oxabicyclo) and introduces a ketone at position 2.
- Molecular Formula : C₈H₁₀O₄ (MW: 170.16 g/mol).
- Reactivity : The ketone increases electrophilicity, enabling nucleophilic additions. The oxabicyclo scaffold may reduce basicity compared to azabicyclo analogs .
Pharmacologically Active Derivatives
n-Propyl (1S,2R,3S,4R,5S)-4-(2-((5-Chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9H-purin-9-yl)-2,3-dihydroxybicyclo[3.1.0]hexane-1-carboxylate (Compound 14)
- Structure : n-Propyl ester with a chlorothiophenylethynyl-purine moiety.
- Synthesis : 53% yield; HRMS (calc./exp.): 488.1159/488.1162.
- Activity: Functions as an adenosine receptor agonist, highlighting the impact of extended alkyl chains and heteroaromatic groups on target affinity .
(1R,2S,5S)-N-[(1S)-1-Cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
Comparative Data Table
Key Findings and Implications
- Structural Isomerism : Positional changes (e.g., ester at position 1 vs. 6) significantly affect reactivity and biological interactions.
- Substituent Effects : Electron-donating groups (e.g., methoxy) enhance aromatic interactions, while bulky groups (e.g., tert-butyl) improve metabolic stability.
- Heteroatom Influence : Replacing nitrogen with oxygen alters electronic properties and solubility.
- Pharmacokinetics : Bulky substituents like trifluoroacetyl extend half-life by reducing clearance rates .
Biological Activity
(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate, also known as a derivative of the azabicyclo[3.1.0]hexane class, has garnered attention due to its potential biological activities. This compound possesses a unique bicyclic structure that may contribute to various pharmacological effects. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H19NO2
- Molar Mass : 245.32 g/mol
- CAS Number : 63618-07-5
- IUPAC Name : Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate
Synthesis
The synthesis of this compound typically involves cyclopropanation reactions and subsequent modifications to achieve the desired stereochemistry and functional groups. Various synthetic routes have been documented, including palladium-catalyzed cyclopropanation processes that yield high diastereoselectivity and purity .
Anticancer Activity
Recent studies have shown that derivatives of azabicyclo[3.1.0]hexanes exhibit significant anticancer activity. In vitro assays using human erythroleukemia (K562) cell lines demonstrated that certain compounds in this class, including those related to this compound, can inhibit cell proliferation effectively. For instance, compounds with specific substituents showed IC50 values in the range of 5 to 12 µg/mL, indicating potent activity against cancer cells .
Neuropharmacological Effects
The azabicyclo[3.1.0]hexane framework is known for its interaction with neurotransmitter systems, particularly in modulating opioid receptors. Compounds derived from this bicyclic structure have been investigated for their potential as mu-opioid receptor antagonists, which may provide therapeutic avenues for pain management and addiction treatment .
Case Study 1: Anticancer Efficacy
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized several analogs of this compound and evaluated their anticancer properties against various cell lines. The results indicated that modifications on the benzyl group significantly influenced biological activity, with some derivatives displaying enhanced cytotoxicity against K562 cells compared to others .
Case Study 2: Opioid Receptor Interaction
A pharmacological evaluation highlighted the mu-opioid receptor antagonistic properties of certain azabicyclo derivatives, suggesting their potential use in treating opioid dependence and managing pain without the addictive properties associated with traditional opioids .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Receptor Binding : The compound's structure allows it to bind effectively to various receptors in the central nervous system.
- Cell Cycle Interference : Evidence suggests that certain derivatives can disrupt cell cycle progression in cancer cells, leading to apoptosis.
Q & A
Basic: What are the common synthetic routes for (1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate?
The compound is synthesized via intramolecular cyclization or transition-metal-catalyzed cyclopropanation . A representative method involves:
- Step 1 : Preparation of a propargyl alcohol precursor.
- Step 2 : Lewis acid (e.g., Bi(OTf)₃)-catalyzed alkynylcyclopropanation of olefins, forming the bicyclic core .
- Step 3 : Benzylation at the 3-position using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Silica gel chromatography (e.g., 30% EtOAc/hexanes) yields the product as a yellow oil (60% yield) .
Basic: How is the stereochemistry of the bicyclo[3.1.0]hexane core validated?
Stereochemical validation employs:
- X-ray crystallography : Resolves absolute configuration (e.g., (1S,5S) vs. (1R,5R)) .
- NMR analysis : Vicinal coupling constants (e.g., ) confirm ring fusion geometry. For example, transannular NOEs distinguish axial vs. equatorial substituents .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H, confirming enantiomeric excess (>99%) .
Advanced: What catalytic systems improve stereoselectivity in cyclopropanation reactions?
Recent advances use bismuth(III) triflate (Bi(OTf)₃) for high stereocontrol:
- Mechanism : Bi(OTf)₃ activates propargyl alcohols, generating propargyl carbene intermediates that undergo [2+1] cycloaddition with olefins. This avoids expensive transition metals (e.g., Pd, Rh) .
- Optimization : Substituting Bi(OTf)₃ with FeCl₃ reduces enantioselectivity (from 92% ee to 65% ee), highlighting the critical role of the Lewis acid .
- Yield vs. Selectivity Trade-off : Higher catalyst loading (10 mol%) increases yield (up to 85%) but does not compromise stereoselectivity .
Advanced: How does the benzyl group influence pharmacological activity in related analogs?
The benzyl moiety enhances target binding and metabolic stability :
- Case Study : In hepatitis C virus (HCV) NS3 protease inhibitors, analogs with 3-benzyl substitution show 10-fold higher potency (IC₅₀ = 0.2 μM) compared to non-substituted derivatives. This is attributed to hydrophobic interactions with the S2 pocket of the protease .
- Metabolic Stability : Benzyl groups reduce oxidative metabolism in liver microsomes (t₁/₂ increased from 15 min to >60 min) compared to alkyl substituents .
- Contradiction Note : Some studies report reduced solubility with benzyl groups, requiring formulation optimization (e.g., PEG-based carriers) .
Advanced: What computational methods predict the compound’s binding to biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are key:
- Docking : The bicyclic core aligns with the catalytic triad of HCV NS3 protease (PDB: 1CU1), with a binding energy of -9.2 kcal/mol .
- MD Analysis : 100-ns simulations reveal stable hydrogen bonds between the carboxylate group and His57 (occupancy >80%), validating competitive inhibition .
- Limitations : False positives arise in rigid docking; flexible side-chain sampling (e.g., Rosetta) improves accuracy .
Advanced: How are contradictions in pharmacological data resolved for bicyclo[3.1.0]hexane derivatives?
Contradictions (e.g., varying IC₅₀ values) are addressed via:
- Structural Reanalysis : Confirm stereochemical purity using chiral HPLC and X-ray crystallography .
- Assay Standardization : Use uniform enzyme activity assays (e.g., FRET-based protease assays) to minimize inter-lab variability .
- Meta-Analysis : Compare data across >20 studies; outliers often correlate with impure intermediates or divergent assay conditions .
Basic: What spectroscopic techniques characterize this compound?
- NMR : H NMR (CDCl₃) shows distinct signals: δ 1.25 (t, J = 7.1 Hz, ethyl CH₃), δ 3.65 (s, benzyl CH₂), and δ 4.15 (m, bicyclic CH) .
- HRMS : [M+H]⁺ at m/z 289.1678 (calc. 289.1672) confirms molecular formula C₁₆H₂₀N₂O₂ .
- IR : Peaks at 1745 cm⁻¹ (ester C=O) and 1100 cm⁻¹ (C-N stretch) .
Advanced: What strategies optimize yield in large-scale synthesis?
- Flow Chemistry : Continuous Bi(OTf)₃-catalyzed cyclopropanation improves throughput (90% conversion in 5 min vs. 2 h batch) .
- Solvent Screening : Replacing DCM with MeCN reduces byproduct formation (from 15% to <5%) .
- Quench Protocol : Adding NaHCO₃ immediately post-reaction prevents acid-mediated ring-opening .
Basic: What are the stability concerns during storage?
- Hydrolysis : The ester group degrades in aqueous buffers (pH >8), requiring storage at -20°C in anhydrous DMSO .
- Light Sensitivity : Benzyl groups undergo photoxidation; amber vials and N₂ atmosphere are recommended .
Advanced: How does the compound’s scaffold compare to other 3-azabicyclo[3.1.0]hexane derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
